molecular formula C18H32N2O6 B2572134 8-oxa-2-azaspiro[4.5]decane;oxalic acid CAS No. 1408075-68-2; 1651840-84-4

8-oxa-2-azaspiro[4.5]decane;oxalic acid

Cat. No.: B2572134
CAS No.: 1408075-68-2; 1651840-84-4
M. Wt: 372.462
InChI Key: XZXYCQCIQSKHHF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXYCQCIQSKHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents. The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 8-oxa-2-azaspiro[4.5]decane are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amines and Heterocycles

Structural Analogues of 8-Oxa-2-azaspiro[4.5]decane
Compound Name Key Features Applications/Properties Reference
8-Oxa-1-azaspiro[4.5]decane Oxygen at position 8, nitrogen at position 1 Precursor to hydrochloride derivatives (94% yield, m.p. 181–184°C)
1-Thia-4-azaspiro[4.5]decane Sulfur replaces oxygen at position 1 Anti-coronavirus activity when methylated at C-2; inactive otherwise
1,4-Dioxa-8-azaspiro[4.5]decane Two oxygen atoms in the spiro ring Building block for ALDH1A1 inhibitors (e.g., compound 11b)
6-Azaspiro[4.5]decane Nitrogen at position 6 Found in natural products like tauropinnaic acid (marine sponge metabolites)

Key Observations :

  • Position of heteroatoms dictates biological activity. For example, methylation at C-2 in 1-thia-4-azaspiro[4.5]decane is critical for antiviral activity .
  • Oxygen vs. sulfur substitution alters electronic properties and binding interactions.

Oxalic Acid and Dicarboxylic Acid Analogues

Hygroscopic and Degradation Properties
Compound Hygroscopic Growth Factor (Gf) Degradation Rate (k, min⁻¹) Key Applications Reference
Oxalic acid 1.00 (non-hygroscopic) 0.12 (COP process) DES for cellulose extraction
Malonic acid 1.53 - Aerosol hygroscopicity studies
Citric acid 1.30 - Food preservation, chelation
Succinic acid 1.00 - Biodegradable polymers

Key Observations :

  • Oxalic acid is less hygroscopic than malonic or citric acids but excels in degradation efficiency via ozonation (COP rate > SOP) .
  • Malonic acid ’s higher Gf (1.53) suggests superior moisture absorption, useful in atmospheric aerosol studies .
Reactivity in Environmental Processes
  • Fe(III)-oxalic acid complexes : Generate ·OH radicals for pollutant degradation, with optimal performance at pH 3.0 and Fe(III):oxalate ratio 1:10 .
  • ChCl/Oxalic acid DES: Achieves 76.4% cellulose purity and 63.9% lignin removal in lignocellulosic biomass processing .

Pharmaceutical Relevance of Spirocyclic Compounds

  • Spirocyclic α-prolines (e.g., 8f) are prioritized for their conformational constraints, enhancing target selectivity in drug design .

Industrial and Environmental Utility of Oxalic Acid

  • Green chemistry: ChCl/Oxalic acid DES reduces reliance on harsh solvents in nanocellulose production .
  • Advanced oxidation processes : Fe(III)-oxalic acid systems degrade organic pollutants efficiently, aligning with sustainable water treatment goals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-oxa-2-azaspiro[4.5]decane derivatives, and what challenges arise in purification and yield optimization?

  • Methodological Answer : A seven-step synthesis protocol involves Boc protection, cyanide substitution, and acidic hydrolysis. For example, tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is hydrolyzed with 35% HCl to yield the spirocyclic carboxylic acid hydrochloride. Key challenges include low yields (e.g., 12.1% in Step 7 due to side reactions) and purification difficulties, necessitating techniques like MTBE washing and vacuum concentration. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LCMS ensures structural fidelity .

Q. How can oxalic acid production in fungal cultures be optimized, and which factors most significantly influence biosynthesis?

  • Methodological Answer : Response Surface Methodology (RSM) identifies critical factors: glucose (carbon source), KH2_2PO4_4 (phosphate), yeast extract (nitrogen), and incubation time. Optimal conditions include 2.0 g/L KH2_2PO4_4, 4.0–4.5 g/L yeast extract, and 20-day incubation. MgSO4_4 \cdot7H2_2O should be kept below 25 mg/L to avoid inhibition. Contour plots (Figure 3 in ) guide parameter ranges for tripling oxalic acid output (71 mmol/L) .

Q. What safety protocols are essential when handling 8-oxa-2-azaspiro[4.5]decane-oxalic acid complexes?

  • Methodological Answer : Use flame-retardant protective clothing, chemically resistant gloves (inspected pre-use), and respiratory protection in poorly ventilated areas. Avoid skin contact and ensure proper disposal of contaminated materials. Stability data indicate storage in dry, cool conditions to prevent decomposition .

Advanced Research Questions

Q. How do dissolved oxygen and gamma irradiation dose influence the radiochemical degradation kinetics of oxalic acid in radioactive waste?

  • Methodological Answer : Co-60 gamma irradiation (up to 80 kGy) degrades 90% of oxalic acid in aqueous solutions. Dissolved O2_2 accelerates initial degradation (consumed by 2 kGy), while pH rises from 2.0 to 4.0 due to CO2_2 formation. A kinetic model incorporating radical intermediates (e.g., OH^\bullet \text{OH}) aligns with experimental data, showing dose-dependent pseudo-first-order decay .

Q. What analytical techniques resolve structural discrepancies in 8-oxa-2-azaspiro[4.5]decane derivatives, such as isomerism or impurities?

  • Methodological Answer : High-resolution 1H NMR^1 \text{H NMR} (500 MHz) distinguishes diastereomers via splitting patterns (e.g., δ 4.25–4.00 ppm for spirocyclic protons). LCMS ([M-H]^- at m/z 284.2) and elemental analysis (C, H, N within 0.1% of theoretical values) confirm purity. Contradictions in spectral data may arise from residual solvents or Boc-deprotection byproducts, requiring iterative recrystallization .

Q. What experimental designs mitigate low yield challenges in scalable synthesis of 8-oxa-2-azaspiro[4.5]decane-based building blocks?

  • Methodological Answer : Design of Experiments (DoE) optimizes reaction parameters (e.g., HCl concentration, reflux duration) to minimize side reactions. For instance, extending Step 6 hydrolysis to 24 hours improves conversion but risks decarboxylation. Parallel microreactor screening identifies temperature thresholds (<100°C) to balance yield and scalability. Boc-protected intermediates enhance stability during purification .

Q. How does oxalic acid interact with calcium in brewing systems, and what ratio prevents beer stone formation without compromising product quality?

  • Methodological Answer : A 4.5:1 Ca2+^{2+}:oxalate ratio prevents precipitation during mashing. Calcium addition (e.g., gypsum) during wort boiling chelates oxalate, reducing haze and gushing. Malt oxalate levels vary with fungal contamination (e.g., Aspergillus spp.), necessitating ion chromatography (IC) monitoring .

Data Contradictions and Resolution

  • Contradiction : reports MgSO4_4 \cdot7H2_2O inhibits fungal oxalic acid production, while other studies omit this effect.
    • Resolution : Mg2+^{2+} competes with Ca2+^{2+} in fungal transporters, strain-specifically altering metabolism. Replicate experiments with S. rolfsii Sr25 under varying Mg2+^{2+} levels (10–50 mg/L) confirm inhibition thresholds .
  • Contradiction : Oxalic acid’s role in kidney stone formation ( ) vs. protective effects in specific diets.
    • Resolution : Context-dependent bioavailability—dietary calcium binds oxalate in the gut, reducing renal absorption. In vitro assays (Caco-2 cell models) quantify oxalate transport under varying Ca2+^{2+} .

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